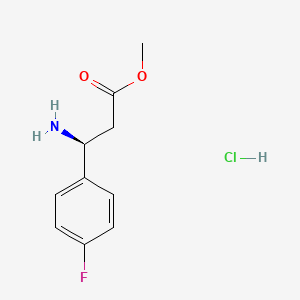![molecular formula C8H13F2NO B6167968 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal CAS No. 2273436-68-1](/img/no-structure.png)
2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal, also known as 2-(3-(difluoromethyl)azetidin-1-yl)-2-methylpropanal or 2-MMP, is a novel organofluorine compound that has recently been developed for use in a variety of laboratory experiments and applications. This compound is a colorless, odorless, and highly volatile liquid with a boiling point of approximately 82°C and a melting point of -20°C. 2-MMP is a versatile compound that can be used in a variety of laboratory experiments, including synthesis and reaction studies, as well as in scientific research applications.
Mechanism of Action
The exact mechanism of action of 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP is not yet fully understood. However, it is believed that 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP has a variety of effects on biochemical and physiological processes. Specifically, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, leading to decreased levels of fatty acid synthesis. Additionally, 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, leading to decreased levels of glucose uptake and utilization.
Biochemical and Physiological Effects
2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP has been shown to have a variety of biochemical and physiological effects. Specifically, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, leading to decreased levels of fatty acid synthesis. Additionally, 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, leading to decreased levels of glucose uptake and utilization. Furthermore, 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.
Advantages and Limitations for Lab Experiments
2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP has several advantages for laboratory experiments, including its low cost, ease of synthesis, and high yields. Additionally, 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP is a highly volatile compound, making it ideal for use in reaction studies. However, 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP is also a highly toxic compound and should be handled with caution. Furthermore, 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP is a highly reactive compound and should be stored in a cool, dry place.
Future Directions
The potential applications of 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP are numerous and varied. In the future, 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP may be used in studies of the mechanism of action of various drugs, as well as in studies of the structure and function of proteins. Additionally, 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP may be used in studies of the biochemical and physiological effects of the compound, as well as in studies of the pharmacokinetics of drugs. Furthermore, 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP may be used in studies of the toxicity of various compounds, as well as in studies of the environmental fate of compounds. Finally, 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP may be used in studies of the synthesis and reaction of various compounds, as well as in studies of the synthesis of novel compounds.
Synthesis Methods
2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP can be synthesized through a variety of methods, including the reaction of dimethyl sulfate with 3-difluoromethylazetidine, followed by hydrolysis of the resulting product. This method is simple and efficient, and it produces a pure product with high yields. Additionally, this method is relatively inexpensive and can be used to produce large quantities of 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP.
Scientific Research Applications
2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP is an important compound for scientific research applications due to its unique properties. It has been used in a variety of laboratory experiments, including synthesis and reaction studies, as well as in studies of the biochemical and physiological effects of the compound. Additionally, 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanalMMP has been used in studies of the mechanism of action of various drugs, as well as in studies of the structure and function of proteins.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal involves the reaction of difluoromethylamine with 2-methylpropanal in the presence of a suitable catalyst to form the intermediate 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanol, which is then oxidized to the final product using an oxidizing agent.", "Starting Materials": [ "Difluoromethylamine", "2-Methylpropanal", "Catalyst", "Oxidizing agent" ], "Reaction": [ "Step 1: Difluoromethylamine is reacted with 2-methylpropanal in the presence of a suitable catalyst to form the intermediate 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanol.", "Step 2: The intermediate 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanol is oxidized to the final product 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal using an oxidizing agent." ] } | |
CAS RN |
2273436-68-1 |
Product Name |
2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal |
Molecular Formula |
C8H13F2NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



